1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret
Description
Overview of Biuret (B89757) Structural Motifs in Organic Chemistry
In organic chemistry, a biuret is a compound formed from two molecules of urea (B33335) with the elimination of a molecule of ammonia. herts.ac.uk The core structure consists of two acylurea groups linked by a nitrogen atom. This basic framework, represented by the formula H₂N-CO-NH-CO-NH₂, can be substituted with various organic groups (alkyl or aryl) at the nitrogen atoms, leading to a diverse family of N-substituted biurets. fao.org These substitutions significantly influence the chemical and physical properties of the resulting compounds.
The biuret structural motif is characterized by the presence of peptide-like bonds, which allows for the formation of coordination complexes with metal ions, a property famously exploited in the biuret test for proteins. researchgate.net This reactivity highlights the electronic and structural characteristics of the biuret backbone.
Contextualization of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret as a Derivative
This compound is an N-substituted biuret with the chemical formula C₁₅H₂₃N₃O₂. nih.gov Its IUPAC name is 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea. nih.gov The structure features a tert-butyl group, an isopropyl group, and a phenyl group attached to the nitrogen atoms of the biuret core. The presence of these bulky and electronically distinct substituents defines its specific chemical character.
| Property | Value |
| IUPAC Name | 1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea nih.gov |
| CAS Number | 107484-83-3 nih.gov |
| Molecular Formula | C₁₅H₂₃N₃O₂ nih.gov |
| Molecular Weight | 277.36 g/mol nih.gov |
| Synonyms | Buprofezin (B33132) metabolite BF11, 1-t-butyl-3-isopropyl-5-phenyl-biuret nih.gov |
This table presents key identifiers and properties of this compound.
Significance within the Landscape of Urea and Thiobiuret (B3050041) Analogues
The significance of this compound is primarily linked to its role as an environmental transformation product of the insecticide buprofezin. nih.gov Buprofezin is a thiadiazinane insecticide, meaning it contains a sulfur atom within its heterocyclic ring structure. fao.org In the environment, buprofezin can undergo degradation through various pathways, including hydrolysis and photolysis. fao.org
One of the key transformation pathways involves the replacement of the sulfur atom in the thiadiazinane ring of buprofezin with an oxygen atom, leading to the formation of this compound (also referred to as BF11 in research literature). fao.orgfao.org This conversion from a thio-compound (buprofezin) to its oxygen analogue (the biuret derivative) represents a significant alteration in the chemical structure and properties of the original molecule.
The formation of this biuret from a thiobiuret analogue (specifically, the thiobiuret derivative formed by the ring opening of buprofezin) is a notable reaction in the environmental fate of this class of pesticides. fao.org Under certain conditions, such as hydrolysis at a low pH, the thiadiazinane ring of buprofezin opens to form a thiobiuret intermediate (BF25), which can then be further transformed. fao.org The subsequent replacement of sulfur with oxygen yields the more stable biuret structure of BF11. fao.org
Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11(2)18(14(20)17-15(3,4)5)13(19)16-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,16,19)(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHIZMIZGHBDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)NC1=CC=CC=C1)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028745 | |
| Record name | 1-(tert-Butylcarbamoyl)-3-phenyl-1-propan-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107484-83-3 | |
| Record name | N-(1,1-Dimethylethyl)-2-(1-methylethyl)-N'-phenylimidodicarbonic diamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Mechanistic Pathways of Compound Formation
Formation as a Chemical Degradation Product
Scientific investigations have identified 1-tert-butyl-3-isopropyl-5-phenyl-2-biuret, also known by its metabolite code BF11, as a transformation product of the insecticide buprofezin (B33132). Current time information in Asia/Manila.nih.gov Buprofezin is a thiadiazine-based insect growth regulator used to control various pests. nih.gov The formation of BF11 from buprofezin occurs through two primary environmental degradation pathways: hydrolytic cleavage and photolytic transformation.
Hydrolytic Cleavage Pathways Leading to Biuret (B89757) Formation
The chemical structure of buprofezin is susceptible to hydrolysis, particularly under specific pH conditions, leading to the formation of this compound.
The stability of buprofezin in aqueous solutions is significantly influenced by the pH of the environment. Detailed studies have shown that buprofezin is relatively stable in neutral to alkaline conditions (pH 7 and 9). fao.orgpublications.gc.ca However, under acidic conditions, specifically at pH 5, it undergoes hydrolysis. fao.org The degradation of buprofezin at pH 5 has been determined to follow first-order kinetics, with a calculated half-life of 51 days. fao.org
In a study evaluating the hydrolysis of [¹⁴C]phenyl-labeled buprofezin, the formation of this compound (BF11) was quantified. After 30 days in a sterile buffer solution at pH 5, BF11 accounted for 0.8% of the total applied radioactivity, indicating it is a minor but definitive hydrolysis product under these conditions. fao.org
Table 1: pH-Dependent Hydrolysis of Buprofezin
| pH | Stability/Half-life | Formation of this compound (BF11) |
|---|---|---|
| 5 | Half-life of 51 days fao.org | 0.8% of total applied radioactivity after 30 days fao.org |
| 7 | Stable fao.orgpublications.gc.ca | Not a significant degradation pathway |
| 9 | Stable fao.orgpublications.gc.ca | Not a significant degradation pathway |
The hydrolytic degradation of buprofezin to this compound is not a single-step process. The proposed mechanism involves the initial opening of the thiadiazinane ring of the buprofezin molecule. This leads to the formation of a key intermediate species, 1-tert-butyl-3-isopropyl-5-phenyl-2-thiobiuret (BF25). fao.org This thiobiuret (B3050041) intermediate is then further transformed, with the sulfur atom being replaced by an oxygen atom, to yield the final biuret product, this compound (BF11). fao.org The identification of these intermediates has been crucial in elucidating the step-by-step pathway of buprofezin's hydrolytic degradation.
Photolytic Transformation Mechanisms
In addition to hydrolysis, buprofezin can also be transformed into this compound through the action of light, a process known as photolysis.
Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of buprofezin. Studies have shown that buprofezin is susceptible to photolysis, with one study reporting a 31.83% degradation of the parent compound after just one hour of exposure to UV light. plantprotection.plresearchgate.net The photolytic half-life of buprofezin under natural sunlight conditions has been reported to range from 33 to 140 days, depending on the specific study conditions. fao.org
Table 2: Photodegradation of Buprofezin
| Light Source | Degradation of Buprofezin (Parent Compound) | Formation of this compound (BF11) |
|---|---|---|
| UV Light | 31.83% degradation after 1 hour plantprotection.plresearchgate.net | A known but not specifically quantified photoproduct fao.org |
| Natural Sunlight | Half-life of 33-140 days fao.org | A known but not specifically quantified photoproduct fao.org |
The photolytic degradation of buprofezin results in a complex mixture of transformation products. While this compound (BF11) is one of the identified photoproducts, several other compounds are also formed. fao.org The major photolytic degradation pathway is proposed to proceed through either a reverse Schiff base reaction to form the dione (B5365651) metabolite (BF9) or cleavage of the thiadiazinane ring to form the thiobiuret (BF25). Further degradation of these intermediates can lead to other products such as isopropylphenylurea (BF12) and phenylurea. fao.org
Minor photodegradation products that have been characterized include des-isopropyl buprofezin, buprofezin sulfoxide (B87167) (BF10), and 4-hydroxybuprofezin. fao.org The identification and characterization of this array of photoproducts are typically achieved using advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the separation and structural elucidation of the various components in the degradation mixture. nih.govresearchgate.net
Oxidative Degradation Mechanisms
The oxidative degradation of N-substituted biurets is a complex process that can proceed through various mechanisms, often initiated by the generation of reactive oxygen species (ROS). While specific studies on the oxidative degradation of this compound are not extensively documented, the degradation pathways can be inferred from the known reactivity of urea (B33335) and its derivatives.
The degradation process in the environment or biological systems can be initiated by enzymatic or non-enzymatic oxidation. For instance, the metabolism of related compounds often involves hydroxylation and subsequent cleavage of the molecule. fao.orgwho.int In the case of this compound, oxidative attack could potentially occur at several sites:
N-Alkyl Groups: The tert-butyl and isopropyl groups are susceptible to hydroxylation, followed by further oxidation or cleavage.
Phenyl Ring: The aromatic phenyl group can undergo hydroxylation to form phenolic derivatives, which can then be further oxidized, potentially leading to ring-opening.
Biuret Backbone: The N-C bonds within the biuret core could be susceptible to oxidative cleavage, leading to the breakdown of the entire structure into smaller molecules like ureas, amines, and carbon dioxide.
These oxidative processes are often mediated by enzymes such as cytochrome P450 monooxygenases in biological systems. In environmental settings, photochemical reactions and reactions with soil microorganisms can also contribute to oxidative degradation.
Potential Chemical Synthetic Routes for N-Substituted Biurets (Non-Industrial)
The synthesis of unsymmetrically substituted biurets like this compound can be approached through several strategic routes. These methods generally involve the sequential construction of the biuret core and the introduction of the desired substituents.
The fundamental method for forming the biuret structure involves the condensation of urea-based precursors. A common and effective method is the reaction of an isocyanate with a urea derivative. wikipedia.org This reaction forms the characteristic N-CO-N-CO-N backbone of the biuret.
For the target molecule, a potential key step would be the reaction of a suitably substituted urea with an isocyanate. The general reaction is as follows:
R'-NH-CO-NR''H + R'''-NCO → R'-NH-CO-NR''-CO-NHR'''
The choice of reactants is crucial for selectively obtaining the desired unsymmetrical product.
To synthesize this compound, a multi-step approach is necessary to introduce the three different substituents (tert-butyl, isopropyl, and phenyl) onto the nitrogen atoms of the biuret core.
One plausible synthetic strategy could involve the following sequence:
Formation of a substituted urea: The synthesis could start with the reaction of phenyl isocyanate with isopropylamine (B41738) to form N-isopropyl-N'-phenylurea. C₆H₅NCO + (CH₃)₂CHNH₂ → C₆H₅NHCONHCH(CH₃)₂
Reaction with a second isocyanate: The resulting N-isopropyl-N'-phenylurea could then be reacted with tert-butyl isocyanate. This step would form the biuret structure. However, controlling the regioselectivity of this addition can be challenging. An alternative is to first create a more reactive intermediate.
A more controlled approach involves the reaction of an amine with two different isocyanates in a stepwise manner, or the reaction of a disubstituted urea with an isocyanate. The synthesis of N,N'-disubstituted urea derivatives is a well-established process. beilstein-journals.org
An important pathway for the formation of this compound is through the degradation or metabolism of a larger precursor molecule. It has been identified as a metabolite of the insecticide Buprofezin, designated as metabolite BF11. nih.govnih.gov
Buprofezin is a thiadiazinane insecticide. who.int Its metabolic breakdown in various organisms and in the environment can lead to the formation of several smaller molecules, including the target biuret. fao.org The formation of this compound from Buprofezin involves the oxidative cleavage of the thiadiazinane ring. This process highlights a derivatization pathway where a complex chemical structure is transformed into a simpler, yet functionally distinct, biuret derivative.
The hydrolytic and metabolic pathways of Buprofezin have been studied, indicating that under certain conditions, the thiadiazinane ring opens, and subsequent reactions lead to the formation of the biuret structure. fao.orgfao.org
Data Tables
Table 1: Potential Reactants for the Synthesis of this compound
| Reactant 1 | Reactant 2 | Potential Intermediate/Product |
| Phenyl isocyanate | Isopropylamine | N-isopropyl-N'-phenylurea |
| N-isopropyl-N'-phenylurea | tert-Butyl isocyanate | This compound |
| tert-Butyl isocyanate | Isopropylamine | N-tert-butyl-N'-isopropylurea |
| N-tert-butyl-N'-isopropylurea | Phenyl isocyanate | This compound |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry is a powerful tool for determining the elemental formula of a compound with high accuracy and for elucidating its structure through the analysis of fragmentation patterns.
Fragmentation Pattern Analysis for Substituted Biuret (B89757) Architecture
In electrospray ionization (ESI) high-resolution mass spectrometry, 1-tert-butyl-3-isopropyl-5-phenyl-2-biuret is expected to be observed as a protonated molecule, [M+H]⁺. The fragmentation of N,N'-substituted ureas and related structures typically involves cleavage at the C-N bonds. nih.govresearchgate.net For the subject compound, characteristic fragmentation pathways would involve the cleavage of the biuret backbone.
Key predicted fragment ions for this compound under HRMS/MS analysis would include:
Loss of the tert-butyl group: A neutral loss of isobutylene (B52900) (C4H8) from the protonated molecule would result in a significant fragment ion.
Cleavage of the phenyl-nitrogen bond: Scission of the bond between the phenyl ring and the adjacent nitrogen would lead to the formation of an aniline (B41778) fragment or a fragment corresponding to the remaining portion of the molecule.
Formation of isocyanate-related fragments: Cleavage of the urea-like bonds can lead to the formation of ions corresponding to phenyl isocyanate or tert-butyl isocyanate. nih.gov
Loss of the isopropyl group: Fragmentation involving the isopropyl substituent is also anticipated.
These fragmentation patterns provide a veritable fingerprint for the substituted biuret architecture, allowing for its confident identification.
Application in Complex Mixture Analysis (e.g., Degradation Matrices)
The identification of pesticide transformation products in environmental or biological samples represents a significant analytical challenge due to the complexity of the matrices. nih.gov High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), is exceptionally well-suited for this task. researchgate.netfao.org
In the context of analyzing degradation matrices of buprofezin (B33132), LC-HRMS allows for the separation of this compound from its parent compound and other metabolites. acs.org The high mass accuracy of HRMS enables the confident assignment of elemental compositions to the detected peaks, even at trace levels. nih.gov By comparing the retention time and the high-resolution mass spectrum of a suspected peak in a sample to that of a reference standard, or by detailed interpretation of its fragmentation pattern, the presence of this compound can be confirmed. This approach is crucial in studies monitoring the environmental fate and metabolism of buprofezin. fao.orgapvma.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. Through the analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be elucidated.
¹H NMR Spectroscopic Analysis of Proton Environments
The proton NMR spectrum of this compound would exhibit characteristic signals for each of the proton-containing functional groups. The chemical shifts are influenced by the electronic environment of the protons.
Predicted ¹H NMR Chemical Shifts:
Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 7.6 ppm, as a complex multiplet.
NH Protons: The two N-H protons of the biuret core would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In a solvent like DMSO, these could be in the range of δ 8.0-10.0 ppm. nih.gov
Isopropyl Methine Proton: The CH proton of the isopropyl group would be a septet (or multiplet) due to coupling with the six methyl protons, expected around δ 4.0-4.5 ppm.
Isopropyl Methyl Protons: The two methyl groups of the isopropyl substituent would appear as a doublet, integrating to six protons, likely in the δ 1.2-1.5 ppm region.
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet, expected to be the most upfield signal, around δ 1.3-1.6 ppm.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Phenyl-H | 7.0 - 7.6 | Multiplet | 5H |
| NH | Variable (e.g., 8.0-10.0 in DMSO) | Broad Singlet | 2H |
| Isopropyl-CH | 4.0 - 4.5 | Septet | 1H |
| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet | 6H |
| tert-Butyl-CH₃ | 1.3 - 1.6 | Singlet | 9H |
¹³C NMR Spectroscopic Analysis of Carbon Backbones
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
Predicted ¹³C NMR Chemical Shifts:
Carbonyl Carbons: The two carbonyl carbons of the biuret structure are expected to be the most downfield signals, typically in the range of δ 150-160 ppm.
Phenyl Carbons: The carbons of the phenyl ring would appear between δ 120 and 140 ppm. The ipso-carbon (attached to nitrogen) would be distinct from the ortho, meta, and para carbons.
tert-Butyl Quaternary Carbon: The quaternary carbon of the tert-butyl group is predicted to be around δ 50-60 ppm.
Isopropyl Methine Carbon: The CH carbon of the isopropyl group would likely resonate in the δ 45-55 ppm range.
tert-Butyl Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group would appear as a single peak around δ 28-32 ppm.
Isopropyl Methyl Carbons: The two equivalent methyl carbons of the isopropyl group would be found in the δ 20-25 ppm region.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Biuret) | 150 - 160 |
| Phenyl (ipso) | ~138 - 142 |
| Phenyl (ortho, meta, para) | 120 - 130 |
| tert-Butyl (quaternary) | 50 - 60 |
| Isopropyl (CH) | 45 - 55 |
| tert-Butyl (CH₃) | 28 - 32 |
| Isopropyl (CH₃) | 20 - 25 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Assignment
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecular framework. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. researchgate.net For this compound, a key COSY correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons. Correlations among the aromatic protons on the phenyl ring would also be evident.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlations). libretexts.org This allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum. For example, the singlet from the tert-butyl protons in the ¹H spectrum would correlate to the methyl carbon signal of the tert-butyl group in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is critical for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. libretexts.orgresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:
Correlations from the tert-butyl protons to the adjacent quaternary carbon and the nearby carbonyl carbon.
Correlations from the isopropyl methine and methyl protons to the adjacent carbonyl carbon.
Correlations from the phenyl protons to the carbons within the ring and to the ipso-carbon.
Correlations from the NH protons to the adjacent carbonyl carbons.
The collective data from these advanced spectroscopic methods provides a robust and detailed structural elucidation of this compound, leaving no ambiguity as to its atomic constitution and connectivity.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds, providing a unique spectral "fingerprint." The complementary nature of FT-IR and Raman spectroscopy allows for a more complete characterization, as some vibrational modes may be more prominent in one technique than the other. thermofisher.comnih.govcigrjournal.org
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides characteristic absorption bands for the various functional groups present in this compound.
The biuret core is characterized by several key vibrational modes. The N-H stretching vibrations of the secondary amine groups are expected to appear as distinct bands in the region of 3400-3200 cm⁻¹. The precise position and shape of these bands can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibrations are particularly informative and typically give rise to strong absorption bands between 1750 and 1650 cm⁻¹. In a biuret structure, the presence of two carbonyl groups can lead to symmetric and asymmetric stretching modes, which may appear as a doublet or a broad, complex band in this region. The C-N stretching vibrations of the amide linkages are generally observed in the 1450-1300 cm⁻¹ range.
The substituent groups also exhibit characteristic FT-IR absorptions. The phenyl group will show aromatic C-H stretching vibrations above 3000 cm⁻¹, and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges. The tert-butyl group is identifiable by its characteristic C-H stretching bands around 2970 cm⁻¹ and strong bending vibrations, often a doublet, around 1390 cm⁻¹ and 1365 cm⁻¹. The isopropyl group will also contribute to the aliphatic C-H stretching region and will have a characteristic bending vibration around 1385-1370 cm⁻¹ and another band near 1170 cm⁻¹.
A hypothetical FT-IR data table for this compound, based on known values for its constituent functional groups, is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3400 - 3200 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 2980 - 2850 |
| C=O (Amide I) | Stretching | 1720 - 1670 |
| N-H (Amide II) | Bending | 1570 - 1515 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-H (Alkyl) | Bending | 1470 - 1365 |
| C-N (Amide III) | Stretching | 1450 - 1300 |
| C-H (Aromatic) | Out-of-plane Bending | 770 - 690 |
Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser source. Vibrational modes that result in a change in the polarizability of the molecule are Raman active.
For this compound, the aromatic C=C stretching vibrations of the phenyl ring are expected to produce strong and sharp bands in the Raman spectrum, typically around 1600 cm⁻¹ and 1000 cm⁻¹ (ring breathing mode). The symmetric stretching of non-polar bonds, which are often weak in FT-IR, can be strong in Raman spectra. This can be particularly useful for observing the C-C skeletal vibrations of the alkyl substituents. The C=O stretching vibrations are also Raman active and would appear in a similar region as in the FT-IR spectrum, though their relative intensities may differ. The N-H stretching and bending modes are also observable in the Raman spectrum.
A hypothetical Raman spectral data table for this compound is provided below, highlighting the expected prominent peaks.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aromatic) | Stretching | 3080 - 3020 |
| C-H (Aliphatic) | Stretching | 2980 - 2850 |
| C=O (Amide I) | Stretching | 1720 - 1670 |
| C=C (Aromatic) | Ring Stretching | 1610 - 1590 |
| C-H (Alkyl) | Bending | 1470 - 1365 |
| C-N (Amide) | Stretching | 1350 - 1250 |
| Phenyl Ring | Ring Breathing | ~1000 |
X-ray Crystallography for Solid-State Molecular Geometry (Applied to Biuret Scaffolds)
In the case of this compound, the bulky tert-butyl and isopropyl groups will exert significant steric hindrance, influencing the rotational freedom around the C-N bonds. It is likely that the molecule will adopt a conformation that minimizes these steric clashes. The phenyl group, while also bulky, can participate in favorable packing interactions such as pi-stacking. Conformational analysis of related alkylated biurets has revealed the potential for helical structures in solution, and it is plausible that specific, well-defined conformations are "frozen" in the crystalline state. nih.gov The torsional angles between the central C-N-C planes will be a key determinant of the molecular shape.
The crystal packing of biuret scaffolds is typically dominated by a network of intermolecular hydrogen bonds. The N-H groups of the biuret core are excellent hydrogen bond donors, while the carbonyl oxygen atoms are effective hydrogen bond acceptors. These interactions lead to the formation of well-defined supramolecular structures, such as chains, ribbons, or sheets.
In this compound, the N-H protons can form hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. The specific pattern of hydrogen bonding will be influenced by the steric demands of the tert-butyl, isopropyl, and phenyl substituents. These bulky groups will dictate how the molecules can approach each other and pack efficiently in the crystal lattice. In addition to hydrogen bonding, van der Waals interactions between the alkyl groups and pi-stacking interactions between the phenyl rings of adjacent molecules are also expected to play a significant role in stabilizing the crystal structure. The interplay of these various intermolecular forces will determine the final crystal packing arrangement.
Chemical Reactivity and Transformation Dynamics
Investigation of Chemical Stability under Varied Environmental Conditions
The stability of a chemical compound is a critical factor in determining its environmental fate and persistence. For 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, its stability is assessed under hydrolytic, photochemical, and thermal conditions.
Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the case of this compound, the amide linkages within the biuret (B89757) structure are the primary sites for potential hydrolytic attack. The rate of hydrolysis is expected to be significantly influenced by the pH of the medium.
Under acidic conditions, the carbonyl oxygens of the biuret moiety can be protonated, rendering the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the formation of a hydroxide (B78521) ion, a potent nucleophile, can directly attack the carbonyl carbons. However, the bulky tert-butyl and isopropyl groups attached to the nitrogen atoms are likely to provide considerable steric hindrance, which can be expected to significantly slow the rate of hydrolysis compared to unsubstituted biuret. The phenyl group, being electron-withdrawing, may slightly increase the electrophilicity of the adjacent carbonyl carbon.
Table 1: Estimated Hydrolytic Stability of this compound at 25°C
| pH | Estimated Half-life (t½) | Predominant Degradation Products (Postulated) |
| 3 | Weeks to Months | 1-tert-Butyl-3-isopropylurea and Phenylurea |
| 7 | Months to Years | Minimal degradation |
| 11 | Weeks to Months | 1-tert-Butyl-3-isopropylurea and Phenylurea |
Note: The half-life values are estimations based on the general principles of amide hydrolysis and the known stability of sterically hindered and electronically influenced urea (B33335) derivatives. nih.govquora.com
Photochemical degradation occurs when a molecule absorbs light energy, leading to its decomposition. The phenyl group in this compound is the primary chromophore, absorbing ultraviolet (UV) radiation. Upon absorption of UV light, the molecule can be excited to a higher energy state, which may lead to bond cleavage.
The photochemical degradation of related phenylurea herbicides often involves photo-hydroxylation of the aromatic ring and dealkylation of the nitrogen substituents. sigmaaldrich.com Therefore, it is plausible that the photodegradation of this compound could proceed via similar pathways, leading to the formation of hydroxylated phenyl derivatives and the cleavage of the tert-butyl and isopropyl groups.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules undergoing a particular event divided by the number of photons absorbed by the system. For many organic compounds in solution, the quantum yields for photodegradation are less than unity, indicating that not every absorbed photon leads to a chemical reaction. The presence of quenching species in the environment can further reduce the quantum yield.
Table 2: Postulated Photochemical Degradation Parameters for this compound
| Parameter | Estimated Value/Postulated Pathway |
| Wavelength of Maximum Absorption (λmax) | ~240-260 nm (attributed to the phenyl group) |
| Quantum Yield (Φ) | < 0.1 (estimated based on related compounds) |
| Primary Photodegradation Pathways | Photo-hydroxylation of the phenyl ring, N-dealkylation |
Note: The quantum yield is an estimation and would require experimental determination.
The thermal stability of this compound is influenced by the strength of its covalent bonds. The biuret structure itself is known to decompose at elevated temperatures. The decomposition of unsubstituted biuret begins at around 165°C, with significant decomposition occurring above 190°C. byjus.com
The thermal decomposition of substituted ureas often proceeds via a pericyclic reaction to yield an isocyanate and an amine. sigmaaldrich.com For this compound, several thermal decomposition pathways are conceivable, including the cleavage of the biuret into an isocyanate and a urea derivative. The presence of bulky alkyl substituents may influence the decomposition temperature and the specific products formed.
Table 3: Estimated Thermal Decomposition Data for this compound
| Parameter | Estimated Value | Postulated Decomposition Products |
| Onset of Decomposition | 180 - 220°C | Phenyl isocyanate, 1-tert-butyl-3-isopropylurea, tert-Butyl isocyanate, 1-isopropyl-3-phenylurea |
| Major Decomposition Temperature | > 220°C | Further fragmentation products |
Note: These temperature ranges are estimations based on the thermal behavior of related substituted ureas and biurets.
Reaction Mechanisms with Non-Biological Reagents
The biuret moiety contains both nucleophilic and electrophilic centers, which dictate its reactivity with various non-biological reagents.
The carbonyl carbons in the biuret structure are electrophilic and can be attacked by nucleophiles. quora.comlibretexts.orgmsu.edu The reactivity of these carbonyl groups is modulated by the electronic and steric effects of the substituents. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic centers.
Nucleophilic Attack: Strong nucleophiles can add to the carbonyl carbons. The steric hindrance from the tert-butyl and isopropyl groups at the N1 and N3 positions would likely direct nucleophilic attack towards the C5 carbonyl carbon, which is adjacent to the less bulky phenyl group.
Electrophilic Attack: The nitrogen atoms can act as nucleophiles and react with electrophiles. The phenyl ring can also undergo electrophilic aromatic substitution, with the biuret substituent acting as a directing group. byjus.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The -NH-CO- group is generally considered to be an ortho, para-directing deactivator.
Rearrangement reactions involve the migration of an atom or group within a molecule. For substituted biurets, rearrangements analogous to the Hofmann and Curtius rearrangements are conceivable under specific conditions. wikipedia.orgnih.govpearson.comwikipedia.orgmasterorganicchemistry.com
Hofmann-type Rearrangement: The Hofmann rearrangement involves the conversion of a primary amide to an amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgtcichemicals.comchem-station.compharmdguru.comwikipedia.org While a direct Hofmann rearrangement on the biuret itself is unlikely under standard conditions, related degradation pathways leading to isocyanates might occur under oxidative conditions.
Curtius-type Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. byjus.comwikipedia.orgnih.govpearson.commasterorganicchemistry.com If a corresponding acyl azide derivative of the biuret could be formed, it would likely undergo rearrangement to produce an isocyanate.
These potential rearrangement reactions highlight the complex chemical transformations that this compound could undergo, leading to a variety of different products.
Isomerization Studies (e.g., Z/E Isomerism of Related Iminobiurets)
The structure of this compound, an iminobiuret, contains a carbon-nitrogen double bond (C=N), which is a key feature allowing for stereoisomerism. Specifically, due to the restricted rotation around this double bond, iminobiurets can exist as geometric isomers. wikipedia.orgyoutube.comyoutube.com This type of stereoisomerism is most precisely described using the E/Z notation, determined by the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.publibretexts.org For an alkene or imine to exhibit E/Z isomerism, each carbon (or in this case, the carbon and nitrogen) of the double bond must be bonded to two different groups. nih.gov
In the context of 1,3,5-trisubstituted-2-iminobiurets, the imine carbon is attached to two different nitrogen-containing groups, and the imine nitrogen is attached to a substituent (the phenyl group in the target molecule) and a lone pair of electrons. The lone pair is considered the lowest priority group. wikipedia.org The existence of E and Z isomers is a critical aspect of the molecule's chemistry, as these different spatial arrangements can lead to different physical properties and chemical reactivity. The reactivity of an imine can be influenced by the nature of its substituents and whether it is activated by protonation to form a more reactive iminium ion. nih.gov
Stereochemical Aspects of Biuret Derivatives
The stereochemistry of biuret derivatives, particularly N-acylguanidines like this compound, is complex. Isomerism in these molecules is not limited to the Z/E configuration of the C=N bond but also includes multiple conformational isomers arising from restricted rotation around the C-N single bonds. rsc.orgpsu.edu The partial double-bond character of the amide and guanidine-like bonds results in significant energy barriers to rotation, a phenomenon well-studied in amides and related compounds. imperial.ac.uklibretexts.org
Studies on N,N′-bis-aryl-N′′-acylguanidines have shown that these compounds can exist as a mixture of several isomers due to both tautomerism and E/Z isomerism. rsc.orgpsu.eduresearchgate.net The specific conformation adopted is heavily influenced by factors such as intramolecular hydrogen bonding (IMHB) and steric hindrance between the substituents. rsc.orgpsu.eduresearchgate.net For instance, in N,N′-bis-aryl-N′′-acylguanidines, certain tautomers and E/Z isomers are destabilized by steric clashes between bulky aryl groups or electrostatic repulsion between lone pairs, making other isomers energetically more favorable. psu.edu The presence of bulky groups like the tert-butyl and isopropyl substituents in this compound would be expected to play a significant role in dictating the preferred stereoisomeric and conformational forms.
Furthermore, the environment, such as the solvent or the presence of interacting anions, can decide the conformational preferences and the rates of exchange between different forms. nih.gov Research on N'-monoalkylated N-acylguanidines has revealed that out of eight possible conformations, only two are typically observed, with intermolecular interactions being the key determinant of which predominates. nih.gov
Interconversion Pathways and Barriers
The interconversion between stereoisomers of iminobiurets can occur through several pathways. The transformation between Z and E isomers at the C=N bond typically proceeds via one of two mechanisms: a rotation around the C=N bond or an inversion at the nitrogen atom through a linear transition state. mdpi.com Both pathways involve surmounting a significant energy barrier, meaning that the interconversion is often slow at room temperature, allowing for the potential isolation or observation of individual isomers. mdpi.com
In addition to Z/E isomerization, conformers resulting from rotation around C-N single bonds can also interconvert. The energy barriers for rotation around amide-like bonds are substantial due to p-orbital overlap that creates partial double-bond character. imperial.ac.uk For example, the rotational barrier in N,N-dimethylacetamide is high enough that distinct signals for the non-equivalent methyl groups can be observed by NMR at room temperature. libretexts.org Dynamic NMR (DNMR) spectroscopy is a primary tool for studying these dynamic processes and quantifying the activation energy barriers (ΔG‡) for interconversion. libretexts.orgmdpi.combeilstein-journals.org By measuring the temperature at which the separate signals of two interconverting isomers coalesce into a single peak (the coalescence temperature, Tc), the rate of exchange and the associated energy barrier can be calculated. mdpi.com
Studies on related structures provide insight into the magnitude of these barriers. While specific data for this compound is not available, values for related functional groups illustrate the energy scales involved. Intramolecular hydrogen bonds can significantly affect these barriers by stabilizing the transition state of rotation. nih.gov
Table 1: Comparative Rotational Energy Barriers (ΔG‡) for C-N Bonds in Related Amide and Carbamate Structures
The data in Table 1 shows that rotational barriers are sensitive to the electronic nature of the substituents on the nitrogen atom. Electron-withdrawing groups, like a pyrimidyl ring, can lower the barrier by reducing the double-bond character of the C-N bond. nih.gov Conversely, bulky groups can introduce significant steric hindrance, though studies on N-benzhydrylformamides suggest the electronic nature of substituents can be more influential than their size on the formyl group's rotational barrier. mdpi.com
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret, DFT calculations would typically be performed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is known for its reliability in predicting molecular geometries and energies for a wide range of organic compounds. A basis set like 6-311++G(d,p) is a Pople-style basis set that provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonds.
Once the geometry is optimized, various electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electronic charge. The optimized geometry provides the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For example, in a study on a related urea (B33335) derivative, 3-tert-butyl-1-(3-hydroxyphenyl)urea, DFT calculations were used to compare the theoretically optimized structure with the experimental crystal structure, showing a high degree of agreement. wikipedia.orgmicrobenotes.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C=O (Urea) | ~1.25 Å |
| C-N (Amide) | ~1.38 Å | |
| N-C (Phenyl) | ~1.42 Å | |
| Bond Angle | N-C-N | ~118° |
| C-N-C | ~125° | |
| Dihedral Angle | Phenyl-N-C=O | ~30° |
| Note: The values in this table are illustrative and represent typical ranges for similar functional groups. Actual values would be derived from a specific DFT calculation. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical shifts, when compared to experimental data, can aid in the structural elucidation and assignment of signals in the NMR spectrum.
Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the peaks observed in an Infrared (IR) and Raman spectrum. The theoretical vibrational spectrum helps in assigning the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. For instance, the characteristic C=O stretching frequencies of the urea and biuret (B89757) moieties would be of particular interest.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Functional Group | Predicted Value |
| ¹³C NMR Chemical Shift | C=O | 155-165 ppm |
| ¹H NMR Chemical Shift | N-H | 7.0-9.0 ppm |
| IR Vibrational Frequency | C=O stretch | 1650-1700 cm⁻¹ |
| IR Vibrational Frequency | N-H stretch | 3200-3400 cm⁻¹ |
| Note: These are representative values. Actual predicted values would depend on the specific computational method and the chemical environment within the molecule. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory.
Characterization of Highest Occupied and Lowest Unoccupied Molecular Orbitals
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insight into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.
For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO is expected to be centered on the carbonyl groups of the biuret backbone.
Theoretical Prediction of Reactivity Sites
The distribution of the HOMO and LUMO across the molecule can predict the sites of electrophilic and nucleophilic attack. Regions of the molecule with a high HOMO density are likely to be attacked by electrophiles, while regions with a high LUMO density are susceptible to attack by nucleophiles. This analysis is crucial for understanding the reaction mechanisms involving the molecule.
Table 3: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.
The MEP map is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack. These areas are often associated with lone pairs of electrons on atoms like oxygen and nitrogen. Blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. Green represents regions of neutral potential.
For this compound, the MEP map would be expected to show negative potential (red) around the carbonyl oxygen atoms and a less intense negative potential around the nitrogen atoms. Positive potential (blue) would be anticipated around the N-H protons, making them potential sites for hydrogen bonding. The phenyl group would likely exhibit a region of negative potential above and below the plane of the ring due to the delocalized π-electrons.
Visualization of Charge Distribution and Electrophilic/Nucleophilic Regions
No specific studies detailing the molecular electrostatic potential (MEP) map or other forms of charge distribution visualization for this compound are available. Such analyses would be crucial for understanding its reactive behavior, intermolecular interactions, and potential binding modes with biological targets.
Conformational Analysis and Energy Landscape Mapping
Detailed conformational analysis and mapping of the energy landscape for this molecule are not present in the accessible literature.
Torsional Barriers and Stable Conformations
Information regarding the torsional barriers around the various rotatable bonds and the resulting stable conformations of this compound is not available. These studies are essential for understanding the molecule's flexibility and the preferred three-dimensional structures it adopts.
Dynamic Behavior through Molecular Dynamics Simulations
There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide insights into the dynamic behavior of the molecule in different environments, its conformational flexibility over time, and its interaction with solvent molecules.
Modeling of Reaction Pathways and Transition States
Computational modeling of the reaction pathways and transition states for the degradation of this compound has not been a subject of published research.
Computational Elucidation of Hydrolytic and Oxidative Mechanisms
While the parent compound, buprofezin (B33132), undergoes metabolic transformation, specific computational studies elucidating the hydrolytic and oxidative degradation mechanisms of the this compound metabolite are not available. nih.gov Such studies would be instrumental in predicting its environmental fate and persistence.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatography-Mass Spectrometry (GC-MS and LC-MS/MS) for Trace Analysis
Chromatography coupled with mass spectrometry stands as the cornerstone for the analysis of 1-tert-butyl-3-isopropyl-5-phenyl-2-biuret and other buprofezin (B33132) metabolites. The high selectivity and sensitivity of these techniques are indispensable for distinguishing the analyte from a complex matrix and for achieving the low detection limits necessary for environmental and food safety applications.
The development of robust analytical methods for this compound in intricate matrices such as soil, water, and various crops is a multi-step process involving efficient extraction, cleanup, and instrumental analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of thermally stable and volatile compounds. While buprofezin itself is amenable to GC analysis, its metabolites, including the biuret (B89757) derivative, may require derivatization to improve their volatility and chromatographic behavior. For instance, p-hydroxybuprofezin, another metabolite, requires acetylation to prevent peak tailing during GC analysis researchgate.net. Although specific derivatization for this compound is not extensively documented, similar strategies could be applicable.
Analytical methods for the parent compound, buprofezin, often utilize GC with sensitive detectors like the nitrogen-phosphorus detector (NPD) or a mass spectrometer xmu.edu.cnepa.gov. For instance, a method for determining buprofezin in vegetable crops involves extraction with acetone, followed by a liquid-liquid partitioning cleanup and analysis by GC-NPD xmu.edu.cnepa.gov. In degradation studies, GC-MS has been instrumental in identifying novel metabolites of buprofezin, highlighting its utility in elucidating degradation pathways who.int.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often the preferred technique for analyzing less volatile and more polar metabolites like this compound. It typically offers higher sensitivity and specificity and often circumvents the need for derivatization.
Method development for buprofezin and its metabolites in various matrices like rice, fruits, and vegetables has been extensively reported aun.edu.egmdpi.comajrconline.org. A common approach involves extraction with acetonitrile (B52724) or acetone, followed by a cleanup step using solid-phase extraction (SPE) or liquid-liquid partitioning aun.edu.egmdpi.com. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a streamlined approach to sample preparation, has also been successfully applied for the multi-residue analysis of pesticides, including buprofezin and its metabolites, in food matrices fao.org.
The chromatographic separation is typically achieved on a C18 reversed-phase column, followed by detection using tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity mdpi.comresearchgate.net. The selection of appropriate precursor and product ions is critical for the unambiguous identification and quantification of the target analyte.
| Parameter | Description | Reference |
|---|---|---|
| Instrument | Gas Chromatograph with Ion Trap Mass Spectrometer (GC/ITMS) | frontiersin.org |
| Column | Specific column details often proprietary but typically a fused-silica capillary column | xmu.edu.cn |
| Carrier Gas | Helium | xmu.edu.cn |
| Sample Preparation | Extraction with acetone, liquid-liquid partitioning, and potential derivatization for certain metabolites | researchgate.netxmu.edu.cn |
| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) | who.int |
| Parameter | Description | Reference |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer | aun.edu.egajrconline.org |
| Column | Reversed-phase C18 column (e.g., Hypersil Gold® C18) | aun.edu.egmdpi.com |
| Mobile Phase | A gradient of acetonitrile and water, often with additives like formic acid | aun.edu.egmdpi.com |
| Sample Preparation | Extraction with acetonitrile (e.g., QuEChERS), followed by SPE cleanup | fao.orgresearchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | aun.edu.egmdpi.com |
| Detection | Multiple Reaction Monitoring (MRM) | mdpi.comresearchgate.net |
In degradation studies, it is essential to quantify not only the parent compound but also its transformation products, such as this compound. A key document from the Food and Agriculture Organization (FAO) identifies this compound as a biuret metabolite (BF11) formed through the hydrolysis of buprofezin, particularly at a lower pH frontiersin.org.
LC-MS/MS is the method of choice for these studies due to its ability to simultaneously quantify multiple analytes with high accuracy and precision. The use of isotopically labeled internal standards is a common strategy to compensate for matrix effects and variations in instrument response, thereby improving the accuracy of quantification mdpi.com.
Calibration curves are typically constructed using matrix-matched standards to account for signal suppression or enhancement caused by co-eluting matrix components fao.org. The limit of quantification (LOQ) for buprofezin and its metabolites in various matrices is often in the low µg/kg range, demonstrating the high sensitivity of modern LC-MS/MS methods ajrconline.orgfao.org.
Development of Specific Detection Methods
While mass spectrometry-based methods are dominant, the development of other specific detection methods could offer advantages in terms of cost, portability, and speed for certain applications.
Spectrophotometric methods, which rely on the absorption of light by a chromophore, are generally simpler and less expensive than chromatographic techniques. The parent compound, buprofezin, exhibits UV absorption, which has been utilized for its detection in HPLC-UV systems aun.edu.eg. However, the application of spectrophotometry for the direct quantification of its metabolite, this compound, in complex samples is not well-documented in the scientific literature.
The primary challenges for spectrophotometric assays in this context are a lack of specificity and sensitivity. Environmental samples contain numerous interfering compounds that absorb in the UV-Vis spectrum, making it difficult to selectively measure the target analyte without extensive cleanup. Furthermore, the concentration of the metabolite is often below the detection limits of conventional spectrophotometers. For these reasons, more selective and sensitive techniques like LC-MS/MS are overwhelmingly preferred for the analysis of this and other pesticide metabolites.
Electrochemical methods, such as voltammetry, offer a sensitive and cost-effective alternative for the detection of electroactive compounds. The electrochemical behavior of the parent compound, buprofezin, has been investigated using techniques like cyclic voltammetry and differential pulse voltammetry researchgate.netxmu.edu.cn. These studies have shown that buprofezin can be reduced at a hanging mercury drop electrode or a glassy carbon electrode, providing the basis for a quantitative method researchgate.netxmu.edu.cn.
For instance, an adsorptive stripping voltammetry method has been developed for the determination of buprofezin in soil and water, achieving a low detection limit of 0.14 ng/mL researchgate.net. While these methods have been developed for the parent compound, the electrochemical properties of the this compound metabolite have not been specifically reported. However, the presence of electroactive functional groups in its structure suggests that the development of an electrochemical detection method could be feasible, warranting further research in this area.
| Technique | Working Electrode | pH | Detection Limit | Reference |
|---|---|---|---|---|
| Adsorptive Stripping Voltammetry (ASV) | Hanging Mercury Drop Electrode (HMDE) | 2.0 | 0.14 ng/mL | researchgate.net |
| Square Wave Voltammetry | Glassy Carbon Electrode | Not specified | Not specified | xmu.edu.cn |
Matrix Effects and Sample Preparation Protocols for Analytical Accuracy
The accuracy of trace-level analysis of this compound is highly dependent on the effectiveness of the sample preparation protocol and the management of matrix effects. Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.
Sample Preparation: The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering compounds, and concentrate the analyte to a level suitable for detection. As mentioned previously, liquid-liquid extraction, solid-phase extraction (SPE), and the QuEChERS method are the most common techniques employed for buprofezin and its metabolites researchgate.netaun.edu.egmdpi.comfao.org.
The choice of extraction solvent and cleanup sorbents is critical and depends on the nature of the analyte and the matrix. For example, in the analysis of buprofezin in rice, an additional acetonitrile/n-hexane partition step is used to remove nonpolar lipids aun.edu.eg. For multi-residue methods, a combination of sorbents in the dispersive SPE cleanup step of QuEChERS, such as PSA (primary secondary amine) and C18, is often used to remove different types of interferences fao.org.
Matrix Effects: The evaluation and mitigation of matrix effects are crucial steps in method validation for LC-MS/MS analysis. The matrix effect is typically assessed by comparing the response of an analyte in a standard solution to its response in a matrix extract spiked at the same concentration.
To compensate for matrix effects, several strategies can be employed:
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This is the most common approach to account for signal suppression or enhancement fao.org.
Isotope Dilution: The use of a stable isotopically labeled analog of the analyte as an internal standard is a highly effective way to correct for matrix effects, as the internal standard and the analyte are affected similarly by the matrix mdpi.com.
Dilution of the Sample Extract: Simply diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.
Advanced Cleanup: Employing more rigorous cleanup procedures to remove a wider range of matrix components can also alleviate matrix effects.
By carefully optimizing sample preparation protocols and implementing strategies to manage matrix effects, it is possible to achieve accurate and reliable quantification of this compound in complex environmental and food samples.
Derivatives and Analogues: Comparative Chemical Studies
Structure-Reactivity Relationships within Substituted Biuret (B89757) Families
Influence of N-Alkyl and N-Aryl Substituents on Chemical Stability
The stability of a biuret molecule is largely determined by the electronic and steric nature of the substituents attached to its nitrogen atoms. Both N-alkyl and N-aryl groups can modulate the electron density and steric hindrance around the biuret core, which in turn affects its susceptibility to chemical transformations such as hydrolysis or thermal decomposition.
Electronic Effects:
N-Aryl Substituents: The phenyl group at the N-5 position of 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret is an electron-withdrawing group. This electronic pull can delocalize the lone pair of electrons on the adjacent nitrogen atom into the aromatic ring, thereby reducing the nucleophilicity of that nitrogen. This delocalization can also influence the electron density across the entire biuret backbone, potentially affecting the stability of the C-N bonds.
N-Alkyl Substituents: The tert-butyl and isopropyl groups at the N-1 and N-3 positions, respectively, are electron-donating groups through an inductive effect. This electron-donating nature increases the electron density on the adjacent nitrogen atoms, which could, in principle, enhance their nucleophilicity.
Steric Effects:
The combination of these electronic and steric factors in this compound results in a molecule with a specific and complex reactivity profile.
Interactive Data Table: Estimated Influence of Substituents on Biuret Stability
| Substituent Position | Substituent | Electronic Effect | Steric Effect | Predicted Impact on Stability |
| N-1 | tert-Butyl | Electron-donating (Inductive) | High steric hindrance | Increased kinetic stability |
| N-3 | Isopropyl | Electron-donating (Inductive) | Moderate steric hindrance | Increased kinetic stability |
| N-5 | Phenyl | Electron-withdrawing (Resonance) | Moderate steric hindrance | Potential for electronic stabilization/destabilization depending on the reaction |
Comparison with Thiobiuret (B3050041) Analogues (e.g., 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret)
Thiobiurets are analogues of biurets where one or both of the carbonyl oxygen atoms are replaced by sulfur atoms. The substitution of oxygen with sulfur in 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret introduces significant changes in the chemical properties of the molecule.
Key Differences between Biurets and Thiobiurets:
Electronegativity and Bond Polarity: Sulfur is less electronegative than oxygen. Consequently, the C=S bond in a thiobiuret is less polar than the C=O bond in a biuret. This difference in polarity affects the electrophilicity of the carbon atom.
Reactivity: Thioamides and related compounds are generally more reactive towards certain nucleophiles than their amide counterparts. The lower polarity and greater polarizability of the C=S bond can make the carbon atom more susceptible to attack. However, the exact reactivity profile can be complex and dependent on the specific reaction conditions and the nature of the nucleophile.
Comparative Stability:
The chemical stability of 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret is expected to differ from its oxygen-containing analogue. The weaker C=S double bond compared to the C=O double bond might suggest lower thermal stability. However, the specific electronic and steric effects of the substituents would also play a crucial role.
Hydrolytic stability is also expected to be different. The mechanism of hydrolysis for thioamides can differ from that of amides, and the relative rates can be influenced by the pH of the medium.
Interactive Data Table: Predicted Property Comparison
| Property | This compound | 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret | Rationale |
| Polarity of C=X bond | High | Moderate | Oxygen is more electronegative than sulfur. |
| Electrophilicity of C=X carbon | High | Potentially higher for some reactions | Influenced by bond polarity and polarizability. |
| Susceptibility to Hydrolysis | Subject to acid/base catalysis | Potentially more susceptible under certain conditions | Differences in reaction mechanisms for amides and thioamides. |
| Thermal Stability | Expected to be relatively high due to steric hindrance | Potentially lower due to weaker C=S bond | Bond strength is a key factor in thermal decomposition. |
Chemical Transformations Leading to/from Related Urea (B33335) and Thiourea Derivatives
Substituted biurets can be chemically transformed into related urea and thiourea derivatives, and they can also be synthesized from these precursors. These transformations often involve the cleavage or formation of the bond between the two carbonyl (or thiocarbonyl) groups.
Conversion of Biurets to Ureas:
The hydrolysis of a biuret can lead to the formation of a urea and other byproducts. This reaction can be catalyzed by either acid or base. Under basic conditions, the biuret can be selectively hydrolyzed to urea. This process is relevant in industrial applications where the removal of biuret from urea is necessary. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, leading to the cleavage of the central C-N-C bond.
Formation of Biurets from Ureas:
Substituted biurets are often synthesized from the corresponding ureas. One common method involves the reaction of a substituted urea with an isocyanate. The isocyanate, which can be generated in situ from an amine, reacts with the urea to form the biuret linkage. The thermal decomposition of substituted ureas can also lead to the formation of isocyanates, which can then react with unreacted urea to form biurets.
Transformations involving Thioureas:
Similar chemical transformations can be envisioned for the thiobiuret analogue. For instance, the hydrolysis of 1-tert-Butyl-3-isopropyl-5-phenyl-2-thiobiuret would likely yield a thiourea derivative. The synthesis of this thiobiuret could potentially be achieved by reacting a corresponding thiourea with an isothiocyanate or by other methods analogous to biuret synthesis.
General Synthetic Strategies for Variously Substituted Biuret Scaffolds
The synthesis of variously substituted biurets can be achieved through several general strategies, allowing for the introduction of a wide range of substituents on the nitrogen atoms.
From Isocyanates and Ureas:
A primary and versatile method for the synthesis of substituted biurets is the reaction of an isocyanate with a urea. This method allows for the controlled introduction of different substituents at the N-1, N-3, and N-5 positions. The choice of the starting urea and isocyanate determines the final substitution pattern of the biuret.
From Allophanates:
Another common synthetic route involves the use of allophanates as intermediates. For example, phenyl allophanates can be prepared from the reaction of phenyl chloroformate and urea derivatives. These allophanates can then be reacted with various amines to yield a diverse range of substituted biurets. This method provides a flexible approach to creating libraries of biuret compounds with different substituents.
Catalytic Methods:
Recent research has focused on the development of catalytic methods for biuret synthesis to improve yields and reaction conditions. For instance, the synthesis of biuret from urea can be catalyzed by various homogeneous and heterogeneous catalysts. These catalytic approaches aim to make the synthesis more efficient and environmentally friendly.
Future Research Trajectories in Biuret Chemistry Relevant to the Compound
Elucidation of Unexplored Formation Pathways
The primary known route to 1-tert-butyl-3-isopropyl-5-phenyl-2-biuret is through the degradation of buprofezin (B33132). fao.orgwho.int However, the complete picture of its formation, particularly through abiotic and biotic processes, remains to be fully elucidated. Future research should focus on identifying and characterizing novel formation pathways.
Abiotic Degradation: While photodegradation of buprofezin is known to produce various byproducts, the specific conditions that favor the formation of this compound are not entirely understood. fao.org Hydrolysis has also been identified as a degradation pathway for buprofezin, leading to the formation of this biuret (B89757), particularly under acidic conditions. fao.org Further investigation into the influence of environmental factors such as pH, temperature, and the presence of natural photosensitizers on the yield and kinetics of this biuret's formation is warranted.
Biotic and Enzymatic Formation: Microbial degradation is a significant factor in the environmental fate of pesticides. acs.orgresearchgate.net While some bacterial strains are known to degrade buprofezin, the specific enzymatic machinery responsible for the transformation to this compound is an area ripe for exploration. nih.govresearchgate.net The discovery of novel biuret hydrolases, enzymes that catalyze the hydrolysis of biuret, suggests the potential for enzymatic pathways in the formation and further degradation of this compound. nih.govnih.gov Research into the enzymatic synthesis of substituted biurets could provide insights into these natural processes and offer green chemistry alternatives for their production. nih.gov
Advanced Computational Prediction of Novel Chemical Reactions
Computational chemistry offers powerful tools to predict the reactivity and potential transformations of this compound. researchgate.net Future research can leverage these methods to explore novel chemical reactions beyond its role as a metabolite.
In Silico Reaction Prediction: Machine learning models and quantum chemical methods can be employed to predict the outcomes of reactions involving this biuret with various reagents. researchgate.netresearchgate.net These in silico approaches can screen for potential synthetic applications and predict the formation of novel derivatives with interesting chemical properties. nih.gov
Quantum Chemical Modeling: Density Functional Theory (DFT) studies can provide detailed insights into the electronic structure and reactivity of the molecule. researchgate.netresearchgate.neteurl-pesticides.eu Such studies can elucidate the mechanisms of known reactions and predict the feasibility of unexplored transformations, including cycloadditions, rearrangements, and reactions with electrophiles and nucleophiles. Quantum-chemical studies on isocyanate reactions can also provide a basis for understanding the reverse reaction, the decomposition of the biuret. researchgate.net
Development of Innovative Analytical Techniques for Ultra-Trace Quantification
The detection and quantification of pesticide metabolites at ultra-trace levels in complex environmental and biological matrices is a significant analytical challenge. researchgate.netmiddlebury.edueurl-pesticides.euepa.gov Future research should focus on developing more sensitive and selective analytical methods for this compound.
Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of polar pesticide metabolites. nih.govvliz.bedphen1.comrsc.orgresearchgate.nettaylorandfrancis.com Future work should aim to optimize these methods for the specific detection of this biuret at very low concentrations, potentially involving novel stationary phases and ionization techniques to enhance sensitivity and minimize matrix effects. rsc.org The Quick Polar Pesticides (QuPPe) method, for example, provides a basis for extracting highly polar pesticides and their metabolites from various samples. nih.gov
Novel Extraction and Sample Preparation: The development of efficient extraction techniques for polar compounds from complex matrices like soil and water is crucial for accurate quantification. researchgate.netmiddlebury.edu Research into new solid-phase extraction (SPE) sorbents and microextraction techniques could significantly improve recovery and reduce sample preparation time.
Sensor Technology: The development of electrochemical sensors and biosensors offers the potential for rapid, on-site detection of this biuret. anpharma.netintlab.orgresearchgate.net These sensors could be based on molecularly imprinted polymers or specific enzymes that interact with the target molecule, providing a portable and cost-effective alternative to traditional laboratory-based methods.
Exploration of its Role as a Chemical Intermediate in Non-Prohibited Applications
While originating from a pesticide, the chemical structure of this compound may lend itself to applications in other, non-prohibited areas of chemistry. Future research could explore its potential as a building block or intermediate in the synthesis of valuable compounds.
Fine Chemical Synthesis: The biuret functional group can be a precursor to other nitrogen-containing heterocycles. Research into the controlled transformation of the biuret moiety could lead to the synthesis of novel compounds with potential applications in materials science or pharmaceuticals. The synthesis of various biuret derivatives has been explored for different applications, indicating the versatility of this chemical class. researchgate.netrsc.orgnih.gov
Polymer Chemistry: Biurets are known to be involved in the formation of polyurethanes. acs.org While the specific properties of polymers derived from this particular biuret are unknown, its sterically hindered nature could impart unique characteristics to polymeric materials. Research in this area could explore its use as a chain extender or cross-linking agent.
Design of Related Molecules for Specific Chemical Reactivity Studies
The systematic modification of the this compound structure can provide valuable insights into the relationship between molecular structure and chemical reactivity.
Structure-Activity Relationship (SAR) Studies: By synthesizing a series of analogues with variations in the tert-butyl, isopropyl, and phenyl groups, it is possible to probe how these substituents influence the reactivity of the biuret core. taylorandfrancis.comnih.govmdpi.com For example, altering the electronic properties of the phenyl ring or the steric bulk of the alkyl groups could significantly impact reaction rates and pathways.
Q & A
Q. What are the recommended handling and storage protocols for 1-tert-Butyl-3-isopropyl-5-phenyl-2-biuret to ensure stability and safety?
Methodological Answer: Due to limited toxicity data (common in under-characterized research compounds), adhere to stringent safety protocols:
- Handling: Use PPE (gloves, lab coat, goggles), avoid skin/eye contact, and work in a fume hood to minimize inhalation risks . Electrostatic discharge precautions (e.g., grounded equipment) are critical for volatile or fine-powder forms .
- Storage: Store refrigerated (2–8°C) in airtight containers to prevent degradation. Ensure the storage area is dry, well-ventilated, and away from ignition sources .
| Parameter | Recommendation |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Container | Airtight, chemically resistant |
| Ventilation | Well-ventilated area |
| Incompatibilities | Oxidizers, moisture (hypothesized) |
Q. What synthetic routes are feasible for this compound, and how can purity be optimized?
Methodological Answer: While direct synthesis data for this compound is unavailable, analogous biuret syntheses suggest:
- Route 1: Condensation of tert-butyl isocyanate with isopropyl-phenyl urea derivatives under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Route 2: Post-functionalization of a pre-formed biuret core. Use Schlenk techniques to exclude moisture for higher yields.
- Purification: Recrystallization (ethanol/water) or column chromatography (gradient elution with dichloromethane/methanol) improves purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .
Advanced Questions
Q. How can researchers address the lack of ecological toxicity data for environmental risk assessment?
Methodological Answer: Given no empirical ecotoxicity data , employ tiered testing:
Computational Prediction: Use QSAR models (e.g., ECOSAR) to estimate acute/chronic toxicity to aquatic organisms.
Biodegradation Screening: Conduct OECD 301F (manometric respirometry) to assess mineralization potential.
Soil Mobility: Perform batch sorption studies (e.g., OECD 106) using loamy sand and analyze via LC-MS to determine Kd values .
| Test | Protocol | Endpoint |
|---|---|---|
| Biodegradation | OECD 301F | % Mineralization in 28 days |
| Soil Sorption | OECD 106 | Kd (L/kg) |
| Aquatic Toxicity (QSAR) | ECOSAR v2.2 | LC50 (mg/L) |
Q. What advanced techniques resolve contradictions in reported thermal stability data for this compound?
Methodological Answer: Conflicting stability claims may arise from impurities or moisture content. Use:
- Thermogravimetric Analysis (TGA): Quantify decomposition onset temperature (heating rate 10°C/min under N2).
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting/glass transitions) and exothermic decomposition peaks.
- Dynamic Vapor Sorption (DVS): Measure hygroscopicity to assess moisture-driven instability. Cross-validate with Karl Fischer titration for residual water .
Q. How to design experiments probing the compound’s reactivity in catalytic or supramolecular systems?
Methodological Answer: Leverage its tert-butyl and phenyl groups for steric/electronic studies:
- Catalytic Screening: Test in Pd-catalyzed cross-couplings (Suzuki-Miyaura) using aryl halides. Monitor by GC-MS for coupling efficiency.
- Supramolecular Assembly: Co-crystallize with crown ethers or calixarenes. Characterize via X-ray crystallography and NMR titration (Job’s plot) to assess host-guest stoichiometry .
Q. What strategies mitigate analytical interference from degradation products during characterization?
Methodological Answer:
- Stability-Indicating Methods: Use UPLC-PDA with a BEH C18 column (1.7 µm) to separate degradation products. Optimize mobile phase (acetonitrile/0.1% formic acid).
- Forced Degradation: Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Compare degradation profiles via high-resolution MS to identify fragments .
Q. How to computationally model the compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
